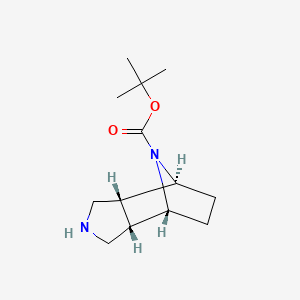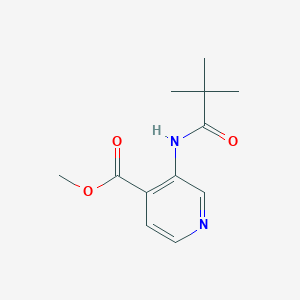![molecular formula C14H19N B1653454 8-Azabiciclo[3.2.1]octano, 8-metil-3-fenil- CAS No. 185099-63-2](/img/structure/B1653454.png)
8-Azabiciclo[3.2.1]octano, 8-metil-3-fenil-
Descripción general
Descripción
The 8-methyl-8-azabicyclo[3.2.1]octane is a bridged bicyclic N-containing compound . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-methyl-8-azabicyclo[3.2.1]octane has a tropane ring system, which is an important substructure in a number of natural products and synthetic compounds of biological and medicinal importance .Chemical Reactions Analysis
The asymmetric cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported . These cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methyl-8-azabicyclo[3.2.1]octane include a density of 0.9±0.1 g/cm3, boiling point of 166.0±0.0 °C at 760 mmHg, vapour pressure of 1.8±0.3 mmHg at 25°C, enthalpy of vaporization of 40.2±3.0 kJ/mol, flash point of 42.2±0.0 °C, and index of refraction of 1.488 .Aplicaciones Científicas De Investigación
Metodología Sintética en Química Orgánica
El andamiaje de 8-azabiciclo[3.2.1]octano es central a la familia de alcaloides tropánicos, que son conocidos por sus diversas actividades biológicas. La investigación se ha dirigido hacia la preparación de esta estructura de una manera estereoselectiva, lo cual es crucial para la síntesis de estos compuestos biológicamente activos .
Aplicaciones Farmacéuticas
Este andamiaje sirve como un intermedio importante en la síntesis farmacéutica. Su estructura única se aprovecha para crear compuestos con potenciales efectos terapéuticos, particularmente en el ámbito de los trastornos del sistema nervioso central donde los alcaloides tropánicos juegan un papel significativo .
Investigación Agroquímica
En la investigación agroquímica, el andamiaje de 8-azabiciclo[3.2.1]octano se utiliza para desarrollar compuestos que pueden servir como pesticidas o herbicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .
Campo de los Colorantes
La aplicación del compuesto se extiende al campo de los colorantes, donde se utiliza como intermedio en la creación de tintes y pigmentos para diversos fines industriales .
Descubrimiento de Fármacos
El heterociclo que contiene nitrógeno de este andamiaje tiene un potencial significativo en el descubrimiento de fármacos. Se ha aplicado como un intermedio sintético clave en varias síntesis totales, y su estructura única presenta tanto oportunidades como desafíos para los químicos medicinales .
Síntesis Asimétrica
El compuesto se ha utilizado en procesos de síntesis asimétrica, como las cicloadiciones dipolares-1,3 asimétricas, que son importantes para crear sustancias ópticamente activas con altos excesos enantioméricos .
Mecanismo De Acción
Target of Action
The primary target of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets by being a part of the central core of the tropane alkaloids
Biochemical Pathways
The compound affects the biochemical pathways associated with tropane alkaloids
Result of Action
The compound exhibits good nematicidal activities against Meloidogyne incognita . One of the compounds, 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime, showed the best nematicidal activities with 55.6% at a concentration of 1 mg/L .
Safety and Hazards
The safety information for 8-methyl-8-azabicyclo[3.2.1]octane includes hazard statements such as H226 - H315 - H319 - H335 . Precautionary statements include P210 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, and its target organs include the respiratory system .
Direcciones Futuras
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of this compound, and it is likely that future research will continue to explore its potential uses and properties.
Análisis Bioquímico
Biochemical Properties
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the levels of neurotransmitters in the brain, affecting neuronal signaling and function. Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can bind to specific receptors, such as the nicotinic acetylcholine receptor, altering its conformation and activity .
Cellular Effects
The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can affect the expression of genes related to neurotransmitter synthesis and release, thereby impacting neuronal communication and plasticity . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-.
Metabolic Pathways
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-, affecting its efficacy and safety.
Propiedades
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-15-13-7-8-14(15)10-12(9-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDEVKDDGMADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388855 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185099-63-2 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis](/img/structure/B1653376.png)
![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)


![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)





